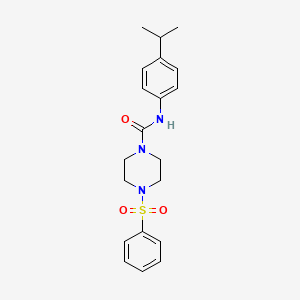![molecular formula C15H16N2O2S B5326476 N-(2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5326476.png)
N-(2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea, commonly known as MMU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. MMU belongs to the class of urea derivatives and is synthesized through a simple and efficient method. In
Mécanisme D'action
The mechanism of action of MMU is not fully understood, but it is believed to act through multiple pathways. MMU has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as topoisomerase and histone deacetylase. Additionally, MMU has been found to modulate the expression of genes involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects
MMU has been shown to have minimal toxicity and is well-tolerated in animal studies. MMU has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. MMU has been shown to accumulate in the brain, suggesting its potential for treating neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MMU is a versatile compound that can be easily synthesized and modified for scientific research. MMU has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, the mechanism of action of MMU is not fully understood, and further research is needed to elucidate its therapeutic potential fully.
Orientations Futures
There are several future directions for research on MMU. One potential area of study is the development of MMU analogs with improved potency and selectivity. Another area of research is the identification of the molecular targets of MMU and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the efficacy of MMU in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion
In conclusion, MMU is a promising compound that has gained significant attention in scientific research due to its potential therapeutic benefits. MMU is easily synthesized and well-tolerated in animal studies, making it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of MMU and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of MMU involves the reaction between 2-methoxyaniline and 2-methylthioaniline in the presence of a catalyst, typically palladium on carbon. The reaction is carried out in a solvent, such as ethanol or methanol, and the product is isolated through filtration and recrystallization. The yield of MMU is high, making it a cost-effective and easily accessible compound for scientific research.
Applications De Recherche Scientifique
MMU has been studied extensively for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders. MMU has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, MMU has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. MMU has also been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-13-9-5-3-7-11(13)16-15(18)17-12-8-4-6-10-14(12)20-2/h3-10H,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMDEYYXXOSYRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

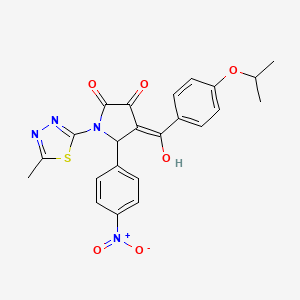
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-morpholin-4-yl-2-oxoacetamide](/img/structure/B5326400.png)
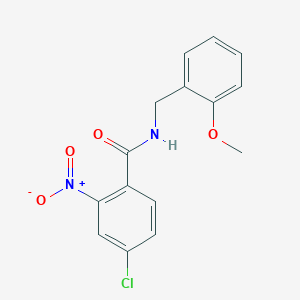

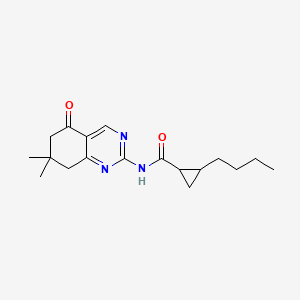
![(3S*,5S*)-1-(4-hydroxy-3-methylbenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5326439.png)
amine hydrochloride](/img/structure/B5326446.png)
![5-[(3-hydroxypiperidin-1-yl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5326461.png)
![ethyl 5-(2,5-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326462.png)
![2-cyano-3-[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]acrylic acid](/img/structure/B5326467.png)
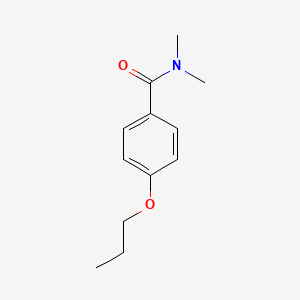
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2,2-dimethylpropanamide](/img/structure/B5326470.png)
![8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline](/img/structure/B5326478.png)
